3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione
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Overview
Description
3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione: is a compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione typically involves the reaction of 3,6-dibromo-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene .
Industrial Production Methods: This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of donor-acceptor polymers, which are crucial in the development of organic electronic devices .
Biology and Medicine:
Industry: In the industrial sector, the compound is used in the production of organic thin-film transistors and solar cells.
Mechanism of Action
The mechanism of action of 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione involves its ability to participate in electron transfer processes. The compound’s structure allows for efficient charge transport, making it an excellent candidate for use in electronic devices. The molecular targets and pathways involved are primarily related to its interaction with other electronic materials, facilitating charge transfer and improving device performance .
Comparison with Similar Compounds
- 3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 3,6-Di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
- 1,4-Diketo-3,6-bis(4-bromophenyl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole
Uniqueness: 3,6-Bis(4-methylphenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione is unique due to the presence of the 4-methylphenyl groups, which can influence its electronic properties and reactivity.
Properties
CAS No. |
104616-27-5 |
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Molecular Formula |
C20H16N2S2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1,4-bis(4-methylphenyl)-3-sulfanyl-2H-pyrrolo[3,4-c]pyrrole-6-thione |
InChI |
InChI=1S/C20H16N2S2/c1-11-3-7-13(8-4-11)17-15-16(20(24)21-17)18(22-19(15)23)14-9-5-12(2)6-10-14/h3-10,21,24H,1-2H3 |
InChI Key |
MNJGPYVIJMRAON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(N2)S)C(=NC3=S)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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